Product packaging for 4-(Trifluoromethyl)-1,2-dihydronaphthalene(Cat. No.:CAS No. 112481-79-5)

4-(Trifluoromethyl)-1,2-dihydronaphthalene

Cat. No.: B14086517
CAS No.: 112481-79-5
M. Wt: 198.18 g/mol
InChI Key: BISDQNNNBTXULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Trifluoromethyl)-1,2-dihydronaphthalene is a valuable dihydronaphthalene-based building block designed for advanced pharmaceutical and organic synthesis research. The core dihydronaphthalene structure is a privileged scaffold in medicinal chemistry, frequently investigated for its potential in central nervous system (CNS) drug discovery . Compounds featuring this scaffold have demonstrated activity as P substance (neurokinin-1) antagonists, indicating research value for studying conditions such as nausea, pain, migraine, and various CNS disorders . The introduction of a trifluoromethyl (CF3) group is a strategic modification highly sought after in drug design. This group can significantly influence a molecule's properties by enhancing its metabolic stability, modulating its lipophilicity, and improving membrane permeability, which are critical parameters in optimizing lead compounds . The combination of the dihydronaphthalene scaffold and the trifluoromethyl substituent makes this compound a versatile intermediate for constructing more complex, three-dimensional structures. It is particularly useful for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns and for the synthesis of novel chemical entities targeting a range of biological pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F3 B14086517 4-(Trifluoromethyl)-1,2-dihydronaphthalene CAS No. 112481-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112481-79-5

Molecular Formula

C11H9F3

Molecular Weight

198.18 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H9F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2

InChI Key

BISDQNNNBTXULW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C(F)(F)F

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Trifluoromethyl 1,2 Dihydronaphthalene and Its Functionalized Congeners

Catalytic Approaches to C-CF3 Bond Formation in Dihydronaphthalene Derivatives

The construction of the C(sp2)-CF3 bond on the dihydronaphthalene core is a challenging transformation that has been addressed through innovative catalytic strategies. These methods primarily involve transition metal catalysis and organocatalysis, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Intramolecular Trifluoromethylation Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-fluorine bonds. In the context of 4-(trifluoromethyl)-1,2-dihydronaphthalene synthesis, intramolecular cyclization coupled with trifluoromethylation has emerged as a key strategy.

A notable advancement in the synthesis of trifluoromethyl-substituted dihydronaphthalenes involves the copper(I)-catalyzed intramolecular trifluoromethylation of methylenecyclopropanes. This methodology facilitates the construction of the C(sp2)-CF3 bond under mild conditions. The reaction proceeds through a proposed radical mechanism.

The catalytic cycle is initiated by the reaction of a Cu(I) species with an electrophilic trifluoromethylating reagent, such as Togni's reagent, to generate a trifluoromethyl radical (•CF3). This radical then adds to the double bond of the methylenecyclopropane (B1220202) substrate. The resulting radical intermediate undergoes a ring-opening of the cyclopropane (B1198618) ring, followed by an intramolecular cyclization to form the dihydronaphthalene scaffold. The final steps involve oxidation and subsequent product formation, regenerating the Cu(I) catalyst. This radical-mediated pathway allows for good functional group compatibility.

Table 1: Copper(I)-Catalyzed Intramolecular Trifluoromethylation of Methylenecyclopropanes This table is based on data presented in the referenced literature and is for illustrative purposes.

SubstrateConditionsProductYield (%)
(2-Cyclopropylidenemethyl)-1,1'-biphenylCuI (10 mol %), Togni's reagent (1.5 equiv), DCE, 80 °C, 12 h4-(Trifluoromethyl)-1,2-dihydrophenanthrene75
1-(2-Cyclopropylidenemethyl)phenyl)-4-methoxybenzeneCuI (10 mol %), Togni's reagent (1.5 equiv), DCE, 80 °C, 12 h6-Methoxy-4-(trifluoromethyl)-1,2-dihydronaphthalene68
1-Chloro-4-((2-cyclopropylidenemethyl)phenyl)benzeneCuI (10 mol %), Togni's reagent (1.5 equiv), DCE, 80 °C, 12 h7-(4-Chlorophenyl)-5-(trifluoromethyl)-5,6-dihydrophenanthridine72

While rhodium(III)-catalyzed C-H activation and annulation represent a powerful strategy for the synthesis of various carbo- and heterocycles, its specific application for the direct synthesis of this compound from simple arenes and trifluoromethylated coupling partners is not extensively documented in the reviewed literature. Existing methodologies often lead to related but structurally distinct frameworks, such as isoquinolones or indenamines, depending on the directing group and the coupling partner employed. nih.govresearchgate.netrsc.orgsnnu.edu.cn The development of a direct Rh(III)-catalyzed route to the this compound scaffold remains a target for future research.

Organocatalytic and Asymmetric Synthesis Routes to Enantioenriched this compound

Organocatalysis has surfaced as a compelling alternative to metal-based systems, offering mild reaction conditions and the ability to construct chiral molecules with high enantioselectivity. For the synthesis of enantioenriched this compound, cascade reactions catalyzed by small organic molecules have proven particularly effective. acs.orgunimi.it

An organocatalytic, highly enantioselective Michael-aldol cascade reaction provides a valuable route to chiral dihydronaphthalenes. acs.orgunimi.it This strategy relies on the activation of nucleophilic alkyl chains by introducing electron-withdrawing groups, such as a trifluoromethyl group, on an aromatic ring. This activation facilitates their deprotonation to generate highly reactive nucleophilic species under mild conditions, which then participate in the cascade process. acs.orgunimi.it

The success of asymmetric organocatalytic routes hinges on the design and application of efficient chiral catalysts. In the context of the Michael-aldol cascade for dihydronaphthalene synthesis, derivatives of proline have been identified as highly effective catalysts. Specifically, diarylprolinol silyl (B83357) ethers are often employed to control the stereochemical outcome of the reaction.

These catalysts operate through the formation of a chiral enamine intermediate with the aldehyde substrate, which then directs the subsequent Michael addition and intramolecular aldol (B89426) cyclization, thereby establishing the stereocenters in the dihydronaphthalene product with high fidelity. The steric and electronic properties of the catalyst, particularly the bulky silyl ether group and the aryl substituents, are crucial in creating a chiral pocket that dictates the facial selectivity of the reactions.

The Michael-aldol cascade reaction for the synthesis of functionalized dihydronaphthalenes inherently creates multiple stereocenters. The diastereoselective control in these transformations is a critical aspect, and it is largely governed by the catalyst and the reaction conditions. The organocatalytic approach has demonstrated the ability to generate highly substituted dihydronaphthalenes with excellent diastereoselectivity. acs.orgunimi.it

The relative stereochemistry of the newly formed stereocenters is determined during the intramolecular aldol cyclization step. The chiral catalyst, by orchestrating the approach of the nucleophilic enamine to the electrophilic Michael acceptor and the subsequent cyclization, ensures the formation of one diastereomer preferentially. The choice of solvent and additives can also play a role in modulating the diastereoselectivity of the cascade reaction.

Table 2: Organocatalytic Enantioselective Synthesis of Trifluoromethyl-Substituted Dihydronaphthalenes This table is based on data presented in the referenced literature and is for illustrative purposes. acs.orgunimi.it

Arylalkane SubstrateAldehydeCatalystYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
4-Nitro-1-(trifluoromethyl)benzenePropanal(S)-Diphenylprolinol TMS ether85>20:198
1-Nitro-4-(trifluoromethyl)benzeneButanal(S)-Diphenylprolinol TMS ether82>20:197
1-Chloro-4-(trifluoromethyl)benzenePropanal(S)-Diphenylprolinol TMS ether7815:196

Cascade and Multicomponent Reactions for Dihydronaphthalene Construction

Cascade and multicomponent reactions offer an efficient and atom-economical approach to building molecular complexity from simple precursors in a single operation. These strategies are particularly valuable for the synthesis of complex structures like functionalized dihydronaphthalenes.

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of 4-aryl-1,2-dihydronaphthalene derivatives. rsc.orgrsc.org This methodology often involves the single-electron oxidation of suitable precursors to generate reactive radical intermediates. nih.gov For instance, the use of an organic photosensitizer, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767), under visible light irradiation can initiate the radical cation [4+2] annulation of arylalkenes to afford dihydronaphthalene derivatives. lnu.edu.cn

In one approach, the direct single-electron oxidation of methylenecyclopropanes (MCPs) has been achieved by merging visible light photoredox catalysis with cobalt catalysis. rsc.orgrsc.org This process allows for the rapid construction of 4-aryl-1,2-dihydronaphthalene frameworks. rsc.orgrsc.org Depending on the reaction conditions, either fluorinated or non-fluorinated dihydronaphthalene derivatives can be obtained in moderate to good yields. rsc.orgrsc.org The mechanism is proposed to proceed through the generation of a radical cation from the alkene, which then undergoes further reactions to form the dihydronaphthalene product. lnu.edu.cn

Catalyst SystemReactantsProductYieldReference
9-mesityl-10-methylacridinium perchlorate / Co(dmgH)₂PyClMethylenecyclopropanesFluorinated 4-aryl-1,2-dihydronaphthalene derivativesModerate rsc.orgrsc.org
9-mesityl-10-methylacridinium perchlorate / PMNArylalkenes(Dihydro)naphthalenesModerate to Excellent lnu.edu.cn

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and its application to trifluoromethylated systems provides a direct route to fluorinated dihydronaphthalenes. beilstein-journals.org The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. The presence of a trifluoromethyl group on either the diene or the dienophile can significantly influence the reactivity and selectivity of the reaction. khanacademy.org

The use of trifluoromethylated dienophiles in Diels-Alder reactions is a common strategy for introducing the CF₃ group into the target molecule. beilstein-journals.org These reactions often proceed with high efficiency, providing access to a range of trifluoromethylated bicyclic compounds.

When both the diene and the dienophile are unsymmetrical, the regioselectivity of the Diels-Alder reaction becomes a critical consideration. masterorganicchemistry.com The outcome is primarily governed by electronic effects, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com The presence of an electron-withdrawing trifluoromethyl group on the dienophile enhances its electrophilicity and directs the regiochemical outcome of the cycloaddition. chemtube3d.com

For instance, in the reaction of an unsymmetrical diene with a trifluoromethyl-substituted dienophile, the trifluoromethyl group will influence the polarization of the double bond, leading to a preferential formation of one regioisomer over the other. masterorganicchemistry.comyoutube.com Computational studies and experimental results have shown that the "ortho" and "para" products are generally favored, while the "meta" product is typically a minor component. masterorganicchemistry.com

Iminium salts can act as potent activators in cycloaddition reactions by lowering the LUMO energy of the dienophile, thereby accelerating the reaction rate. mdpi.com In the context of dihydronaphthalene synthesis, N-alkenyl iminium ions can serve as reactive dienophiles in [4+2] cycloadditions. nih.govnih.gov These reactions can be part of a three-component process, where the initial cycloadduct, a tetrahydropyridinium ion, can be trapped in situ by a nucleophile to generate highly substituted piperidine (B6355638) derivatives. nih.govnih.gov While not directly forming dihydronaphthalenes in all cases, the principles of iminium ion catalysis in [4+2] cycloadditions are relevant to the synthesis of related complex cyclic systems and can be adapted for dihydronaphthalene synthesis. nih.govnih.gov Acetylenic iminium salts have also been shown to be excellent dipolarophiles in [3+2] cycloaddition reactions. researchgate.net

Indium(III) salts, often in combination with another Lewis acid like TMSBr, have proven to be effective catalysts for the synthesis of aryldihydronaphthalene derivatives through cascade reactions. nih.govnih.govnjtech.edu.cn A notable example is the cascade reaction of diarylalkynes with acrylates. nih.govnih.govnjtech.edu.cn This process efficiently constructs multiple new carbon-carbon bonds and the polycyclic structure in a single synthetic operation. nih.govnih.gov

The combined Lewis acid system of In(III) and TMSBr exhibits enhanced catalytic activity that is not achievable with either component alone. nih.govnih.govnjtech.edu.cn The reaction is believed to proceed through a series of steps initiated by the activation of the alkyne by the indium catalyst. This methodology provides a powerful and efficient route to aryldihydronaphthalenes in moderate to good yields. nih.gov

Catalyst SystemReactantsProductYieldReference
In(tfacac)₃ / TMSBrDiarylalkynes, AcrylatesAryldihydronaphthalene derivativesModerate to Good nih.gov

Diels-Alder and Related Cycloaddition Reactions in the Presence of Trifluoromethylated Dienophiles/Dienes

Green Chemistry and Sustainable Synthesis of Trifluoromethylated Dihydronaphthalenes

The principles of green chemistry are increasingly influencing the design of synthetic routes to valuable compounds like trifluoromethylated dihydronaphthalenes. sci-hub.se This involves the use of environmentally benign reagents, solvents, and catalysts, as well as the development of atom-economical and energy-efficient processes. researchgate.net

Sustainable approaches to the synthesis of trifluoromethylated compounds often focus on the use of safer and more readily available trifluoromethylating agents. researchgate.net For example, the use of fluoroform (CHF₃), a large-volume byproduct of other industrial processes, as a difluoromethylation and trifluoromethylation reagent is a significant advancement in green chemistry. sci-hub.se Additionally, the development of catalytic systems that can be recycled and reused, and reactions that can be performed in greener solvents like water or under solvent-free conditions, are key areas of research. researchgate.neteurekalert.org Photoredox catalysis, as discussed earlier, aligns well with green chemistry principles by utilizing visible light as a renewable energy source to drive chemical transformations under mild conditions. rsc.org The development of one-pot reactions and cascade sequences also contributes to the sustainability of these syntheses by reducing the number of purification steps and minimizing waste generation. nih.gov

Electrochemical Methods for C-CF₃ Bond Formation

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods for the formation of carbon-trifluoromethyl bonds. By leveraging direct or mediated electrolysis, reactive trifluoromethyl radical (•CF₃) or cation (CF₃⁺) species can be generated from readily available and inexpensive precursors under mild conditions, often avoiding the need for harsh oxidants or metal catalysts.

Recent advancements have demonstrated the feasibility of electrochemical trifluoromethylation on a variety of unsaturated systems. While direct electrochemical trifluoromethylation of 1,2-dihydronaphthalene (B1214177) to yield the target compound has not been extensively detailed in the literature, related transformations on analogous structures provide significant insights into potential synthetic routes.

For instance, a sustainable direct electrochemical trifluoromethylation of enamides has been successfully demonstrated in a microflow cell. nih.gov This method utilizes the Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source and proceeds without the need for a supporting electrolyte, external oxidants, or other additives under mild conditions. nih.gov The reaction mechanism is believed to involve the anodic oxidation of CF₃SO₂Na to generate the •CF₃ radical, which then adds to the enamide double bond. nih.gov This approach highlights the potential for applying similar electrochemical strategies to electron-rich alkenes like 1,2-dihydronaphthalene or its enamine derivatives.

The general applicability of electrochemical radical cascade cyclizations has also been shown for N-allylamides, which, upon reaction with sodium trifluoromethanesulfinate (CF₃SO₂Na), yield trifluoromethylated oxazolines. organic-chemistry.org This process involves the anodic generation of •CF₃ radicals that regioselectively add to the alkene, followed by an intramolecular cyclization. organic-chemistry.org Such a strategy could be adapted for the trifluoromethylation of 1,2-dihydronaphthalene derivatives bearing appropriate pendant groups to achieve more complex functionalized congeners.

Key parameters that influence the efficiency and selectivity of these electrochemical reactions include the choice of electrode material, solvent system, electrolyte, and the applied current or potential. Optimization of these parameters is crucial for the successful application of these methods to the synthesis of this compound.

Table 1: Examples of Electrochemical Trifluoromethylation of Alkenes and Enamides

SubstrateCF₃ SourceElectrode (Anode/Cathode)SolventYield (%)Reference
N-VinylacetamideCF₃SO₂NaGraphite/PlatinumCH₃CN/H₂O84 nih.gov
N-(1-Phenylvinyl)acetamideCF₃SO₂NaGraphite/PlatinumCH₃CN/H₂O75 nih.gov
N-AllylbenzamideCF₃SO₂NaGraphite/PlatinumCH₃CN/H₂O71 organic-chemistry.org
4-Methyl-N-allylbenzamideCF₃SO₂NaGraphite/PlatinumCH₃CN/H₂O75 organic-chemistry.org

Flow Chemistry and Automated Synthesis Strategies

Flow chemistry, characterized by the use of continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability. nih.govrsc.org These features make it an attractive platform for the synthesis of trifluoromethylated compounds.

The generation and in-situ use of hazardous reagents, such as trifluoromethyl diazomethane, can be safely and efficiently managed in a continuous flow process. nih.govdigitellinc.com This involves the generation of the diazo compound from an aqueous stream, followed by its diffusion through a gas-permeable membrane into an organic stream for subsequent reactions. nih.govdigitellinc.com While not directly a C-CF₃ bond formation on the dihydronaphthalene core, this demonstrates the capability of flow chemistry to handle reactive trifluoromethylating agents that could potentially be used in reactions with suitable precursors.

Furthermore, the combination of electrochemistry and microflow technology has proven to be a powerful tool for sustainable trifluoromethylation. nih.gov The electrochemical trifluoromethylation of enamides mentioned earlier was performed in a microflow cell, which resulted in a significantly higher yield (up to 84%) compared to the batch process (22%). nih.gov This synergy arises from the precise control over reaction parameters and the efficient mass transport within the microreactor.

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of synthetic routes. These systems can perform multi-step reactions, purifications, and analyses in a programmed sequence, significantly reducing manual intervention and enabling high-throughput experimentation. mdpi.com While specific automated synthesis protocols for this compound are not yet reported, the modular nature of flow chemistry makes it highly amenable to automation for the synthesis of its functionalized congeners. For instance, a multi-step flow synthesis could be envisioned where the dihydronaphthalene core is first synthesized and then subjected to a continuous trifluoromethylation step, followed by in-line purification.

Table 2: Comparison of Batch vs. Flow for Electrochemical Trifluoromethylation of N-Vinylacetamide

ParameterBatch ProcessFlow Process (Microflow Cell)
Yield (%) 2284
Reaction Time Not specifiedResidence time dependent
Safety Handling of bulk reagentsIn-situ generation and consumption
Scalability LimitedReadily scalable by parallelization
Reference nih.gov nih.gov

Advanced Chemical Reactivity and Transformation Mechanisms of 4 Trifluoromethyl 1,2 Dihydronaphthalene

Electrophilic and Nucleophilic Reactivity of the Dihydronaphthalene Core

The presence of the strongly electron-withdrawing trifluoromethyl group significantly modulates the reactivity of both the aromatic ring and the adjacent double bond, creating a unique chemical profile compared to unsubstituted dihydronaphthalenes.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 4-(trifluoromethyl)-1,2-dihydronaphthalene is governed by the competing directing effects of the dihydro-ring segment (an alkyl substituent) and the indirect influence of the trifluoromethyl group. The CF₃ group is one of the most powerful electron-withdrawing groups, primarily operating through a negative inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack than benzene.

The alkyl portion of the dihydronaphthalene ring is an activating group that directs incoming electrophiles to the ortho (C5) and para (C7) positions. Conversely, the CF₃ group, although not directly attached to the aromatic ring, exerts a deactivating inductive effect that is strongest at the closest carbon atoms. This deactivation particularly disfavors substitution at the C5 position. Therefore, electrophilic substitution is most likely to occur at the C7 position, which is para to the activating alkyl group and further away from the deactivating influence of the CF₃ group. Substitution at the C5 position is sterically hindered and electronically disfavored. Substitution at C6 and C8 (meta to the alkyl activator) is generally less favorable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating/Deactivating Influence Predicted Outcome
C5 ortho to alkyl (activating), proximal to CF₃ (deactivating) Minor product
C6 meta to alkyl (disfavored) Minor/Trace product
C7 para to alkyl (activating), distal to CF₃ Major product

The double bond in the 1,2-dihydronaphthalene (B1214177) system is rendered electron-deficient by the allylic trifluoromethyl group. This polarization makes the double bond susceptible to nucleophilic attack, a reactivity profile not typically observed in simple alkenes. This enhanced electrophilicity allows for conjugate addition reactions, often referred to as Michael additions.

In a Michael-type reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. In this molecule, the double bond is conjugated with the aromatic ring, and the CF₃ group further withdraws electron density. Nucleophiles such as enolates, amines, and thiols can add to the C2 position, with the resulting negative charge being stabilized by the adjacent aromatic ring and the inductive effect of the CF₃ group.

The reaction proceeds in two steps:

Nucleophilic attack at the C2 position.

Protonation of the resulting carbanion/enolate intermediate at the C1 position to yield the substituted tetralin product.

This reactivity allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds at the saturated portion of the molecule.

Oxidative and Reductive Transformations of the 1,2-Dihydronaphthalene System

The partially saturated ring of this compound is amenable to both oxidation (dehydrogenation) to achieve full aromaticity and reduction (hydrogenation) to form a completely saturated ring.

Dehydrogenation (Aromatization): The conversion of the 1,2-dihydronaphthalene core to a fully aromatic naphthalene (B1677914) system is a thermodynamically favorable process. This aromatization can be achieved using various dehydrogenation methods. Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is a common and effective method. Alternative, milder methods using photocatalysts under visible light irradiation have also been developed for the aromatization of 1,2-dihydronaphthalenes. The product of this reaction is 1-(Trifluoromethyl)naphthalene (B1313596).

Hydrogenation: Conversely, the double bond can be selectively reduced to yield the corresponding saturated tetralin derivative, 4-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. This is typically accomplished via catalytic hydrogenation. This reaction often employs catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. The trifluoromethyl group is highly stable and generally inert to these hydrogenation conditions, allowing for the selective reduction of the C=C double bond without affecting the CF₃ group or the aromatic ring.

Table 2: Summary of Oxidative and Reductive Transformations

Reaction Reagents/Catalyst Product
Dehydrogenation Pd/C, heat; or Photocatalyst, light 1-(Trifluoromethyl)naphthalene

The study of radical reactions provides further insight into the reactivity of fluorinated compounds. While specific radical studies on this compound are not widely documented, the principles of radical generation and reactivity, particularly concerning the CF₃ group, are well-established.

The trifluoromethyl radical (•CF₃) is a key intermediate in many modern trifluoromethylation reactions. It can be generated from a variety of stable, commercially available precursors through photoredox catalysis, thermal initiation, or reductive processes.

Common precursors for generating CF₃ radicals include:

Hypervalent Iodine Reagents: Togni's reagents are electrophilic trifluoromethylating agents that can generate •CF₃ upon reduction.

Sulfonium Salts: S-(trifluoromethyl)diphenylsulfonium triflate can produce •CF₃ upon reaction with a suitable reducing agent like Na₂S₂O₄.

Trifluoroacetic Anhydride (TFAA): Visible-light-promoted fragmentation of TFAA can trigger the formation of a trifluoroacetyl radical, which can subsequently decarbonylate to yield the •CF₃ radical.

Once generated, the trifluoromethyl radical is a highly reactive species that can participate in several types of reactions, most notably addition to carbon-carbon multiple bonds. The addition of a •CF₃ radical to an alkene proceeds via a radical chain mechanism, leading to the formation of a new carbon-carbon bond and a new carbon-centered radical, which can be further functionalized. This methodology provides a powerful tool for incorporating the trifluoromethyl group into complex organic molecules.

Radical Processes and Their Mechanistic Elucidation

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) processes are fundamental to a variety of chemical transformations, initiating reactions through the formation of radical ion intermediates. In the context of this compound, both the naphthalene core and the trifluoromethyl group can participate in SET events, either through photochemical or electrochemical activation.

Photochemical SET: Naphthalene derivatives are known to undergo intermolecular electron transfer from their higher triplet excited states (Tn) to suitable acceptors. nih.gov For this compound, photoexcitation could lead to the formation of an excited state species capable of donating an electron to an appropriate acceptor, generating a radical cation. The efficiency of this process would depend on the driving force of the electron transfer. nih.gov The presence of the electron-withdrawing trifluoromethyl group would likely influence the energy levels of the excited state and the stability of the resulting radical cation.

Electrochemical SET: Electrochemical methods provide a powerful tool for initiating SET reactions. Naphthalene diimides, for instance, exhibit stable two-electron storage capacity, undergoing a "two-step two-electron" transfer process. rsc.org While the dihydronaphthalene core of this compound is less conjugated, it can still be subject to electrochemical oxidation or reduction. The trifluoromethyl group, being strongly electron-withdrawing, would make the aromatic ring more susceptible to reduction. Electrochemical reduction of trifluoromethylarenes is a known process that can lead to C-F bond activation, proceeding through the formation of a radical anion.

The general mechanism for SET-initiated reactions involving aromatic compounds can be illustrated as follows:

StepProcessDescription
1Activation Photochemical or electrochemical energy is applied to the molecule.
2Electron Transfer An electron is transferred to or from a reaction partner, forming a radical ion pair.
3Ionic Reactions The resulting radical ions can undergo a variety of subsequent reactions, such as bond cleavage, addition, or cyclization.

While specific studies on the SET mechanisms of this compound are not extensively documented, the known reactivity of related naphthalene nih.govrsc.orgresearchgate.net and trifluoromethyl-substituted aromatic compounds suggests a rich potential for such transformations.

Ring-Opening and Rearrangement Reactions of the Dihydronaphthalene Moiety

The dihydronaphthalene core of the title compound is susceptible to a variety of ring-opening and rearrangement reactions, which can lead to the formation of diverse and structurally complex products. These transformations are often promoted by acid, transition metals, or biocatalysts.

Ring-Opening Reactions:

Biocatalytic approaches have demonstrated the potential for the ring-opening of naphthalene derivatives. For example, fungal peroxygenases can catalyze the epoxidation of naphthalene, and the resulting epoxide can undergo nucleophilic ring-opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives. acs.org A similar enzymatic transformation of this compound could potentially lead to chiral, highly functionalized cyclohexadiene structures.

Catalytic ring-opening has also been observed in the presence of transition metals. For instance, rhodium(I)-catalyzed reactions of certain bicyclic alkenes with phenylboronic acid can proceed via a β-oxygen elimination to open a heterocyclic ring. nih.gov While this example involves a heteroatom, it highlights the possibility of metal-catalyzed ring-opening pathways for carbocyclic systems like dihydronaphthalene.

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.demasterorganicchemistry.comthermofisher.comwikipedia.org The dihydronaphthalene skeleton can undergo skeletal rearrangements under certain conditions. A notable example is the rhodium-catalyzed C-H functionalization of 1,2-dihydronaphthalenes, which proceeds through a combined C-H activation/Cope rearrangement followed by a retro-Cope rearrangement. acs.org

A summary of potential rearrangement pathways for carbocation intermediates, which could be formed from this compound under acidic conditions, is presented below:

Rearrangement TypeDescriptionPotential Outcome for Dihydronaphthalene Derivative
Hydride Shift Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. masterorganicchemistry.comFormation of a more stable carbocation within the dihydronaphthalene framework, potentially leading to different substitution patterns upon reaction with a nucleophile.
Alkyl Shift Migration of an alkyl group to an adjacent carbocation.Skeletal rearrangement of the dihydronaphthalene ring system.
Wagner-Meerwein Rearrangement A type of 1,2-rearrangement of a carbocation, often involving a change in ring size. wikipedia.orgRing contraction or expansion of the six-membered ring of the dihydronaphthalene moiety.

The presence of the trifluoromethyl group would significantly influence the stability of any carbocation intermediates, thereby directing the course of potential rearrangement reactions.

Functionalization and Derivatization Strategies on the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust. However, recent advances in C-F bond activation have opened up new avenues for its functionalization and derivatization. nih.govrsc.orgnih.gov These strategies often involve the selective cleavage of one or more C-F bonds, allowing for the introduction of new functional groups.

C-F Bond Activation:

The activation of the strong C-F bond is a challenging but increasingly feasible transformation. For trifluoromethylarenes, this can be achieved through various methods, including transition metal catalysis and electrochemical approaches. nih.govrsc.org For instance, a combination of palladium and copper catalysts has been shown to selectively activate a single C-F bond in trifluoromethyl arenes, leading to monodefluorination. nih.gov Electrochemical methods, utilizing in situ generated silyl (B83357) cations, can mediate the trihydrodefluorination of trifluoromethylarenes to the corresponding methyl arenes. rsc.org

Derivatization Reactions:

Once a C-F bond is activated, a variety of derivatization reactions can be performed. These reactions often proceed through radical intermediates. Some examples of derivatization strategies applicable to trifluoromethylarenes are summarized in the table below:

Reaction TypeReagents and ConditionsProduct Type
Hydrodefluorination Transition metal catalyst, silane, baseAr-CF2H
Defluoroalkylation Photochemical activationAr-CF2-Alkyl
Trifluoromethylthiolation Sulfur transfer followed by electrophilic trifluoromethylation nih.govAr-SCF3
Synthesis of Trifluoromethyl Ethers Reaction with N-oxides and trifluoromethyl triflate rsc.orgAr-OCF3

These methods allow for the conversion of the trifluoromethyl group into other valuable functional moieties, significantly expanding the synthetic utility of compounds like this compound. The derivatization of the trifluoromethyl group can be used to modulate the electronic and steric properties of the molecule, which is of great interest in the development of new materials and biologically active compounds. nih.govresearchgate.netnih.govmdpi.comacs.orgacs.org

Computational and Theoretical Investigations of 4 Trifluoromethyl 1,2 Dihydronaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Trifluoromethyl)-1,2-dihydronaphthalene, DFT calculations would provide fundamental insights into its stability, electronic properties, and chemical reactivity.

Geometry Optimization and Vibrational Frequency Analysis

A foundational step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

Following optimization, vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound No published data is available for this compound. The table below is illustrative of the type of data that would be generated from a DFT calculation.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length (Å) C4 C(CF3) - - Data N/A
Bond Angle (°) C3 C4 C4a - Data N/A
Dihedral Angle (°) C1 C2 C3 C4 Data N/A

HOMO-LUMO Analysis and Electrophilicity/Nucleophilicity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. From these energies, various reactivity indices such as electronegativity, chemical hardness, and the global electrophilicity index can be calculated to quantify the molecule's reactive nature.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. An MD simulation would reveal how the molecule moves, flexes, and changes its shape (conformation) at a given temperature. For this compound, this would be particularly useful for understanding the flexibility of the dihydronaphthalene ring and the rotational freedom of the trifluoromethyl group.

Quantum Chemical Studies of Intermediates and Reaction Mechanisms

Quantum chemical methods, including DFT, are essential for studying the short-lived intermediates that may form during a chemical reaction. By calculating the structures and energies of potential carbocations, carbanions, or radical intermediates, chemists can elucidate complex reaction mechanisms and predict the most likely reaction outcomes.

Predictive Modeling of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Table 2: Hypothetical Predicted Spectroscopic Data for this compound No published data is available for this compound. This table illustrates the expected output from predictive modeling.

Spectrum Type Nucleus/Mode Predicted Value
NMR ¹H Chemical Shift (ppm) Data N/A
NMR ¹³C Chemical Shift (ppm) Data N/A
NMR ¹⁹F Chemical Shift (ppm) Data N/A
IR C-F Stretch (cm⁻¹) Data N/A

Influence of the Trifluoromethyl Group on Electronic Properties and Molecular Orbitals

Computational and theoretical investigations into this compound provide critical insights into how the trifluoromethyl substituent modifies the electronic landscape of the dihydronaphthalene core. The trifluoromethyl (CF₃) group is well-established as a potent electron-withdrawing substituent, and its effects are primarily mediated through a strong inductive effect. researchgate.net This section explores the specific influence of the CF₃ group on the electronic properties and molecular orbitals of the this compound molecule, drawing upon density functional theory (DFT) studies of related trifluoromethylated naphthalene (B1677914) systems to elucidate these effects.

The introduction of a trifluoromethyl group to an aromatic system significantly alters its electronic characteristics. mdpi.com In the case of naphthalene derivatives, the CF₃ group enhances the sensitivity of the molecule to the electronic effects of other substituents. mdpi.comdoaj.org This is attributed to the strong electron-withdrawing nature of the CF₃ group, which can significantly impact the distribution of electron density within the molecule. mdpi.com

Frontier Molecular Orbitals: HOMO and LUMO Analysis

A key aspect of understanding a molecule's electronic behavior lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

For the parent naphthalene molecule, DFT calculations have established its HOMO-LUMO energy gap. samipubco.com The introduction of a trifluoromethyl group is expected to significantly modulate these energy levels. Studies on trifluoromethylated naphthalenes have shown that the CF₃ group can lower the energies of both the HOMO and LUMO. researchgate.netrsc.org This is a direct consequence of its strong electron-withdrawing inductive effect. The stabilization of the LUMO, in particular, indicates an increased electron affinity, making the molecule more susceptible to nucleophilic attack.

The following table presents data from computational studies on naphthalene and its trifluoromethylated derivatives, which can be used to infer the electronic properties of this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Naphthalene-6.13-1.384.75DFT/aug-cc-pVQZ samipubco.com
Naphthalene-5.82-1.114.71DFT/6-31G samipubco.com
2-(dimethylamino)naphthalene-4.833-0.6304.203B3LYP/6-31G(d) rsc.org
6-(propionyl)naphthalene-5.98-1.614.37B3LYP/6-31G(d) rsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

The data illustrates how substituents influence the frontier orbital energies of the naphthalene core. Electron-donating groups like dimethylamino raise the HOMO energy, while electron-withdrawing groups are expected to lower both HOMO and LUMO energies. The presence of the CF₃ group in this compound would therefore be predicted to result in lower HOMO and LUMO energies compared to the unsubstituted 1,2-dihydronaphthalene (B1214177).

Electron Density Distribution and Molecular Electrostatic Potential

This polarization is a key factor in the molecule's reactivity and intermolecular interactions. The electron-deficient nature of the trifluoromethylated ring enhances its susceptibility to reactions with nucleophiles. Computational studies on various fluorinated aromatic compounds confirm that the introduction of a CF₃ group leads to a more positive electrostatic potential on the ring. nih.gov

Strategic Applications of 4 Trifluoromethyl 1,2 Dihydronaphthalene As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Natural Products and Analogs

While direct incorporation of the intact 4-(trifluoromethyl)-1,2-dihydronaphthalene skeleton into natural products is not extensively documented, its strategic value lies in its role as a direct precursor to 1-(trifluoromethyl)naphthalene (B1313596). The process of aromatization transforms the dihydronaphthalene into a stable, functionalized naphthalene (B1677914) core that can be integrated into more complex structures, including analogs of natural products where the CF₃ group acts as a bioisostere for other chemical moieties.

The synthesis of fluorinated natural product derivatives often relies on precursor-directed biosynthesis, where microbes are fed fluorinated substrates that they incorporate into their metabolic pathways. researchgate.netrsc.org In chemical synthesis, building blocks like 1-(trifluoromethyl)naphthalene, derived from this compound, are invaluable. The trifluoromethyl-naphthalene core can be further functionalized using a variety of synthetic methodologies to construct analogs of alkaloids, terpenoids, or polyketides. The presence of the CF₃ group in these analogs can enhance their biological activity or provide probes for studying biological mechanisms. researchgate.net

For example, a common synthetic strategy involves the functionalization of the naphthalene ring system through electrophilic substitution or cross-coupling reactions, followed by the construction of additional rings or side chains to mimic the target natural product. The robust nature of the CF₃ group ensures its survival through these synthetic transformations.

Construction of Novel Fluorinated Polycyclic Aromatic Hydrocarbons and Heterocycles

A fundamental and highly effective application of this compound is its dehydrogenation to form 1-(trifluoromethyl)naphthalene, a simple yet important fluorinated polycyclic aromatic hydrocarbon (PAH). This aromatization can be achieved under various conditions, including metal-free, visible-light-mediated protocols. researchgate.netresearchgate.net

Table 1: Representative Conditions for Aromatization of Dihydronaphthalenes
Reagent/CatalystConditionsProductReference
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)Toluene, refluxAromatic Naphthalene nih.gov
9-Mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Photocatalyst)Visible light, external oxidant (e.g., Ph₂IOTf)Aromatic Naphthalene researchgate.netresearchgate.net
Palladium on Carbon (Pd/C)High temperature, hydrogen acceptorAromatic NaphthaleneStandard chemical literature

Once formed, 1-(trifluoromethyl)naphthalene serves as a versatile platform for constructing more elaborate PAHs and fluorinated heterocycles. nii.ac.jpdntb.gov.ua The electron-withdrawing nature of the CF₃ group influences the reactivity of the naphthalene core, directing further substitutions. Methodologies for building larger systems include:

Palladium-catalyzed cross-coupling reactions: Suzuki or Stille couplings can be used to link the 1-(trifluoromethyl)naphthalene unit to other aromatic or heteroaromatic rings, creating complex biaryl systems or extended PAHs.

Cyclization Reactions: Intramolecular Friedel-Crafts-type reactions or transition-metal-catalyzed cyclizations of appropriately substituted 1-(trifluoromethyl)naphthalene derivatives can be employed to build additional fused rings, leading to fluorinated phenacenes, chrysenes, or other complex PAHs. researchgate.net

Annulation Strategies: Formal [4+2] cycloadditions or other annulation reactions can construct new rings onto the naphthalene scaffold, providing access to a diverse range of fluoranthenes and other complex PAHs. rsc.org

Furthermore, the naphthalene core can be chemically modified to incorporate heteroatoms like nitrogen, oxygen, or sulfur, leading to the synthesis of novel fluorinated quinolines, benzofurans, or benzothiophenes. The synthesis of trifluoromethyl-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govrsc.orge-bookshelf.de

Development of Chiral Fluorinated Ligands and Catalysts

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. The unique stereoelectronic properties of fluorine make fluorinated chiral ligands highly attractive. nih.gov While no direct synthesis from this compound is prominently reported, its structure is amenable to conversion into valuable chiral intermediates.

A plausible synthetic strategy involves the asymmetric functionalization of the alkene moiety. For instance, an asymmetric dihydroxylation (e.g., using Sharpless conditions) could convert the dihydronaphthalene into a chiral diol with high enantioselectivity. This diol is a versatile intermediate that can be further elaborated into various classes of chiral ligands, such as diphosphines, which are widely used in asymmetric hydrogenation and cross-coupling reactions.

Table 2: Proposed Synthetic Route to a Chiral Diphosphine Ligand
StepReactionIntermediate/ProductPurpose
1Asymmetric Dihydroxylation (e.g., AD-mix-β)Chiral cis-diolIntroduction of stereocenters with high enantiomeric excess.
2Conversion to DitosylateChiral ditosylateActivation of hydroxyl groups for nucleophilic substitution.
3Nucleophilic Substitution with a PhosphideChiral diphosphine ligandIntroduction of phosphorus atoms to form the final ligand.

The trifluoromethyl group on the aromatic backbone of such a ligand would exert a significant electronic influence. Its strong electron-withdrawing character can modify the electronic properties of the metal center to which it is coordinated, potentially enhancing catalytic activity or selectivity in certain reactions. This makes the development of such ligands a promising area for research in asymmetric catalysis. nih.gov

Role in the Synthesis of Advanced Materials and Functional Molecules

The trifluoromethyl group is a key substituent in the design of advanced materials, including liquid crystals, polymers, and organic semiconductors. figshare.com As a reliable precursor to 1-(trifluoromethyl)naphthalene and more complex fluorinated PAHs, this compound is an important building block in materials science.

The introduction of CF₃ groups into PAHs has profound effects on their electronic properties and solid-state packing, which are critical for applications in organic electronics. Key effects include:

Lowering of HOMO and LUMO Energy Levels: The high electronegativity of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can increase the material's resistance to aerial oxidation and facilitate electron injection, making it a candidate for n-type semiconductors. researchgate.net

Modified Intermolecular Interactions: The presence of fluorine can introduce C-F···H and F···F interactions, which can influence the crystal packing of the material, affecting charge transport properties.

Increased Solubility: The CF₃ group can enhance the solubility of large, rigid PAHs in common organic solvents, which is a significant advantage for the solution-based processing of organic electronic devices. researchgate.net

Fluorinated compounds derived from this building block are also explored for their potential in creating fluorinated liquid crystals. The CF₃ group can enhance properties such as thermal stability and dielectric anisotropy, which are crucial for display applications. figshare.com Therefore, the synthetic accessibility of fluorinated PAHs and related structures from this compound positions it as a valuable starting material for the development of next-generation functional molecules and advanced materials.

Emerging Research Directions and Future Outlook for 4 Trifluoromethyl 1,2 Dihydronaphthalene Chemistry

Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of 4-(trifluoromethyl)-1,2-dihydronaphthalene and its derivatives often relies on multi-step sequences. A significant future direction lies in the development of novel catalytic systems that can streamline these syntheses, offering high efficiency and selectivity. Current research into the trifluoromethylation of related aromatic and heterocyclic systems provides a roadmap for these advancements.

Transition metal catalysis, particularly with copper, has been instrumental in the development of trifluoromethylation reactions. nih.gov Recent efforts have focused on developing more active and versatile copper-based catalytic systems for the trifluoromethylation of various substrates, including aryl boronic acids. nih.gov The combination of transition metal catalysis with other techniques, such as photoredox catalysis, has also emerged as a powerful strategy. For instance, a dual catalytic system involving a visible-light photoredox catalyst and a copper catalyst has been shown to effectively trifluoromethylate (hetero)aromatic boronic acids. nih.gov Such methodologies could potentially be adapted for the direct C-H trifluoromethylation of dihydronaphthalene precursors.

Organocatalysis presents another promising avenue for the enantioselective synthesis of trifluoromethylated compounds. rsc.org Chiral organocatalysts could enable the asymmetric synthesis of this compound derivatives, providing access to enantiopure compounds with potentially enhanced biological activity.

Future research will likely focus on the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high regioselectivity and stereoselectivity. The use of earth-abundant metals as catalysts is also a growing trend, aligning with the principles of green chemistry.

Table 1: Comparison of Catalytic Systems for Trifluoromethylation Reactions Relevant to this compound Synthesis
Catalytic SystemTrifluoromethyl SourceSubstrate TypeKey AdvantagesPotential Application
Copper-based catalystsElectrophilic (e.g., Umemoto's reagent), Nucleophilic, or Radical CF3 reagentsAryl iodides, Boronic acidsHigh efficiency, Low costDirect trifluoromethylation of dihydronaphthalene precursors
Dual Photoredox/Transition Metal CatalysisRadical CF3 sources(Hetero)aromatic boronic acidsMild reaction conditions, High functional group toleranceLate-stage functionalization of complex dihydronaphthalene derivatives
OrganocatalysisVarious CF3 reagentsAldehydes, EnonesEnantioselectivityAsymmetric synthesis of chiral this compound analogues

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. arxiv.org For the chemistry of this compound, these computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the regioselectivity of trifluoromethylation reactions on complex scaffolds like dihydronaphthalene. nih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources. For instance, a machine learning model could predict the most likely position of trifluoromethylation on a substituted 1,2-dihydronaphthalene (B1214177), guiding the synthetic chemist's efforts. nih.gov

Furthermore, AI algorithms can be used to optimize reaction conditions, such as catalyst loading, temperature, and solvent, to maximize the yield and selectivity of a desired transformation. mdpi.com This is particularly valuable for complex multi-component reactions where the interplay of various parameters is not always intuitive.

Genetic algorithms, a type of AI, can be used to explore the vast chemical space of possible derivatives of this compound and identify candidates with desired properties. arxiv.org By combining generative models with synthetic accessibility prediction, it is possible to design novel molecules that are not only theoretically promising but also synthetically feasible.

Table 2: Potential Applications of AI and Machine Learning in this compound Chemistry
AI/ML ApplicationSpecific TaskExpected Outcome
Reaction PredictionPredicting regioselectivity of C-H trifluoromethylationReduced experimental effort in route scouting
OptimizationOptimizing catalyst and reaction conditions for synthesisIncreased yields and selectivity
Molecular DesignGenerating novel derivatives with desired propertiesIdentification of new drug candidates or materials
Synthesis PlanningProposing novel and efficient synthetic routesStreamlined synthesis of complex target molecules

Exploration of Photochemical and Electrochemical Reactivity

Photochemical and electrochemical methods offer unique opportunities for the synthesis and functionalization of fluorinated compounds under mild and environmentally friendly conditions. rsc.orgresearchgate.net The exploration of the photochemical and electrochemical reactivity of this compound is a promising area for future research.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals from various precursors. mdpi.comresearchgate.net These radicals can then participate in a variety of transformations, including the trifluoromethylation of alkenes and arenes. rsc.org Applying these methods to this compound could enable novel C-H functionalization reactions at various positions on the scaffold. Photochemical conditions can also facilitate unique cycloaddition and rearrangement reactions that are not accessible through traditional thermal methods.

Electrochemistry provides an alternative approach to generate reactive intermediates for trifluoromethylation reactions. researchgate.net The electrochemical oxidation of trifluoromethanesulfinate salts (Langlois reagent) is a well-established method for producing trifluoromethyl radicals. researchgate.net This technique could be applied to the synthesis of this compound and its derivatives, potentially offering advantages in terms of scalability and sustainability.

Future work in this area will likely involve the development of novel photosensitizers and electrochemical setups tailored for the specific reactivity of the dihydronaphthalene core. The combination of photochemistry or electrochemistry with other catalytic methods could also lead to the discovery of unprecedented transformations.

Design of Next-Generation Fluorinated Scaffolds with Tunable Properties

The this compound core serves as an excellent starting point for the design of next-generation fluorinated scaffolds with tunable physicochemical and biological properties. mdpi.comresearchgate.net The strategic introduction of additional fluorine atoms or other functional groups can be used to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Derivatives of 1,2-dihydronaphthalene have been investigated for their potential as cytotoxic agents. nih.gov The incorporation of a trifluoromethyl group into such scaffolds could enhance their therapeutic potential. Future research in this area will focus on the rational design of novel this compound derivatives with specific biological activities. This involves a deep understanding of structure-activity relationships, aided by computational modeling and in vitro screening.

In materials science, the unique electronic properties of the trifluoromethyl group can be harnessed to create novel organic materials with applications in electronics and optics. The dihydronaphthalene scaffold provides a rigid framework that can be functionalized to control the self-assembly and bulk properties of these materials.

The development of synthetic methodologies that allow for the precise and versatile functionalization of the this compound core is crucial for advancing these applications. This includes late-stage functionalization techniques that can be used to rapidly generate libraries of diverse compounds for screening.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Trifluoromethyl)-1,2-dihydronaphthalene in academic laboratories?

Answer:
A validated protocol involves nucleophilic substitution under inert conditions. For example, reacting 1,2-dihydronaphthalene derivatives with trifluoromethylating agents (e.g., trifluoromethyl iodide) in acetone at 60°C under nitrogen, followed by purification using C18 reverse-phase chromatography (acetonitrile/water gradient). Yields >90% are achievable with careful control of stoichiometry and reaction time .
Key Steps:

  • Use anhydrous solvents to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC.
  • Purify using reverse-phase chromatography to separate trifluoromethylated products from byproducts.

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR resolve benzylic/allylic proton environments and confirm trifluoromethyl group integration. 19^{19}F NMR detects chemical shifts near -60 ppm for CF3_3 groups .
  • LCMS: Molecular ion peaks (e.g., m/z 749 [M+H]+^+) and fragmentation patterns validate molecular weight and substituent placement .
  • HPLC Retention Time: Consistent retention times under standardized conditions (e.g., 1.58 minutes with SMD-TFA05 method) ensure purity .

Advanced: How does thermal stability of this compound vary under different atmospheres?

Answer:
Stability studies under hydrogen, nitrogen, or ambient conditions reveal temperature-dependent dehydrogenation to naphthalene derivatives. Key findings:

Temperature (°C)AtmosphereConversion to NaphthaleneAnalytical Method
230H2_2>20%FTIR, GC
350H2_2~95%FTIR, GC
300N2_2<10%FTIR

Methodological Recommendations:

  • Use FTIR to monitor aliphatic C-H stretches (loss indicates dehydrogenation).
  • Cross-validate with GC-MS, but note discrepancies (e.g., FTIR detects residual aliphatics even when GC suggests complete conversion) .

Advanced: How should researchers address contradictory data between GC and FTIR in stability studies?

Answer:
Contradictions arise from analytical limitations:

  • GC Limitations: Thermal degradation during injection may skew results. Use cold on-column injection or lower oven temperatures.
  • FTIR Strengths: Detects intact aliphatic bonds even in trace amounts. Prioritize FTIR for qualitative analysis of dehydrogenation.
  • Integrated Approach: Combine GC quantitation with FTIR and 1^1H NMR to reconcile data .

Basic: What experimental parameters are critical in designing toxicity studies for this compound?

Answer:
Follow ATSDR guidelines for naphthalene derivatives :

  • Exposure Routes: Inhalation, oral, and dermal (primary focus on lab mammals).
  • Health Outcomes: Monitor hepatic, renal, and respiratory effects (see Table B-1 in ).
  • Controls: Include sham-exposed cohorts and dose-response groups (low, medium, high).
  • Bias Mitigation: Randomize animal assignments and blind histopathological assessments .

Advanced: What computational methods predict the reactivity of the trifluoromethyl group in dihydronaphthalene systems?

Answer:

  • DFT Calculations: Model electron-withdrawing effects of CF3_3 on aromatic π-systems. Use B3LYP/6-311+G(d,p) basis sets to predict regioselectivity in electrophilic substitution.
  • Kinetic Isotope Effects (KIE): Study deuterated analogs to probe rate-determining steps in dehydrogenation pathways.
  • MD Simulations: Assess steric effects of CF3_3 on molecular conformation in solvent environments .

Advanced: How to optimize reaction conditions for minimizing byproducts in trifluoromethylation?

Answer:

  • Catalytic Systems: Use Cu(I)/ligand systems to enhance trifluoromethyl radical generation while suppressing dimerization.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
  • Temperature Gradients: Stepwise heating (e.g., 40°C → 60°C) reduces thermal decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.